5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol
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Overview
Description
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol is an organic compound that features a trifluoromethoxy group and a methylthiophenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Suzuki–Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form corresponding methoxy derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2, Cl2) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Methoxy derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the methylthiophenyl group can contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylthiophenyl)-3-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-(2-Methylthiophenyl)-3-chlorophenol: Similar structure but with a chloro group instead of a trifluoromethoxy group.
5-(2-Methylthiophenyl)-3-nitrophenol: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
5-(2-Methylthiophenyl)-3-trifluoromethoxyphenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
3-(2-methylsulfanylphenyl)-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2S/c1-20-13-5-3-2-4-12(13)9-6-10(18)8-11(7-9)19-14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTSIXRUEKRZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-40-5 |
Source
|
Record name | [1,1′-Biphenyl]-3-ol, 2′-(methylthio)-5-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261903-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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